

Spectroscopic and Structural Elucidation of 4-Aminothiophene-2-carbonitrile: A Technical Guide

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Compound of Interest

Compound Name: 4-Aminothiophene-2-carbonitrile

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Aminothiophene-2-carbonitrile**, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this exact molecule in public databases, this guide presents expected spectroscopic values derived from closely related 2-aminothiophene derivatives and established principles of spectroscopic analysis. Detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data are also provided.

Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **4-Aminothiophene-2-carbonitrile**. These values are based on the analysis of similar compounds reported in scientific literature and general principles of spectroscopy.

Table 1: Predicted ^1H NMR Spectroscopic Data

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	6.8 - 7.2	Doublet	1.5 - 2.5
H-5	6.0 - 6.4	Doublet	1.5 - 2.5
-NH ₂	4.5 - 5.5	Broad Singlet	-

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon	Predicted Chemical Shift (δ , ppm)
C2	160 - 165
C3	120 - 125
C4	105 - 110
C5	115 - 120
CN	117 - 120

Solvent: DMSO-d₆

Table 3: Predicted FT-IR Spectroscopic Data

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (Amino)	3450 - 3250	Medium, Doublet
C-H Stretch (Aromatic)	3100 - 3000	Medium
C≡N Stretch (Nitrile)	2230 - 2210	Strong
C=C Stretch (Thiophene ring)	1620 - 1580	Medium
N-H Bend (Amino)	1650 - 1580	Medium
C-N Stretch	1335 - 1250	Strong

Table 4: Predicted Mass Spectrometry Data

Ion Type	Predicted m/z	Notes
[M] ⁺	124	Molecular Ion
[M-HCN] ⁺	97	Loss of hydrogen cyanide
[M-NH ₂] ⁺	108	Loss of amino group
[C ₃ H ₂ S] ⁺	70	Thiophene ring fragment

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the solid **4-Aminothiophene-2-carbonitrile** sample is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.
- **Instrumentation:** A Bruker Avance III HD spectrometer, or equivalent, operating at a proton frequency of 400 MHz and a carbon frequency of 100 MHz.

- **^1H NMR Acquisition:** Proton NMR spectra are recorded at room temperature. A standard pulse sequence is used with a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Chemical shifts are referenced to the residual solvent peak of DMSO- d_6 (δ 2.50 ppm).
- **^{13}C NMR Acquisition:** Carbon-13 NMR spectra are recorded using a proton-decoupled pulse sequence. A spectral width of 220 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds are typically employed. Chemical shifts are referenced to the solvent peak of DMSO- d_6 (δ 39.52 ppm).

2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation (Thin Solid Film Method):** A small amount of the solid sample (approximately 1-2 mg) is dissolved in a few drops of a volatile solvent such as acetone or methylene chloride.^[1] A drop of this solution is placed on a potassium bromide (KBr) or sodium chloride (NaCl) salt plate.^[1] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.^[1]
- **Instrumentation:** A PerkinElmer Spectrum Two FT-IR spectrometer, or similar instrument.
- **Data Acquisition:** The spectrum is recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean salt plate is recorded and automatically subtracted from the sample spectrum.

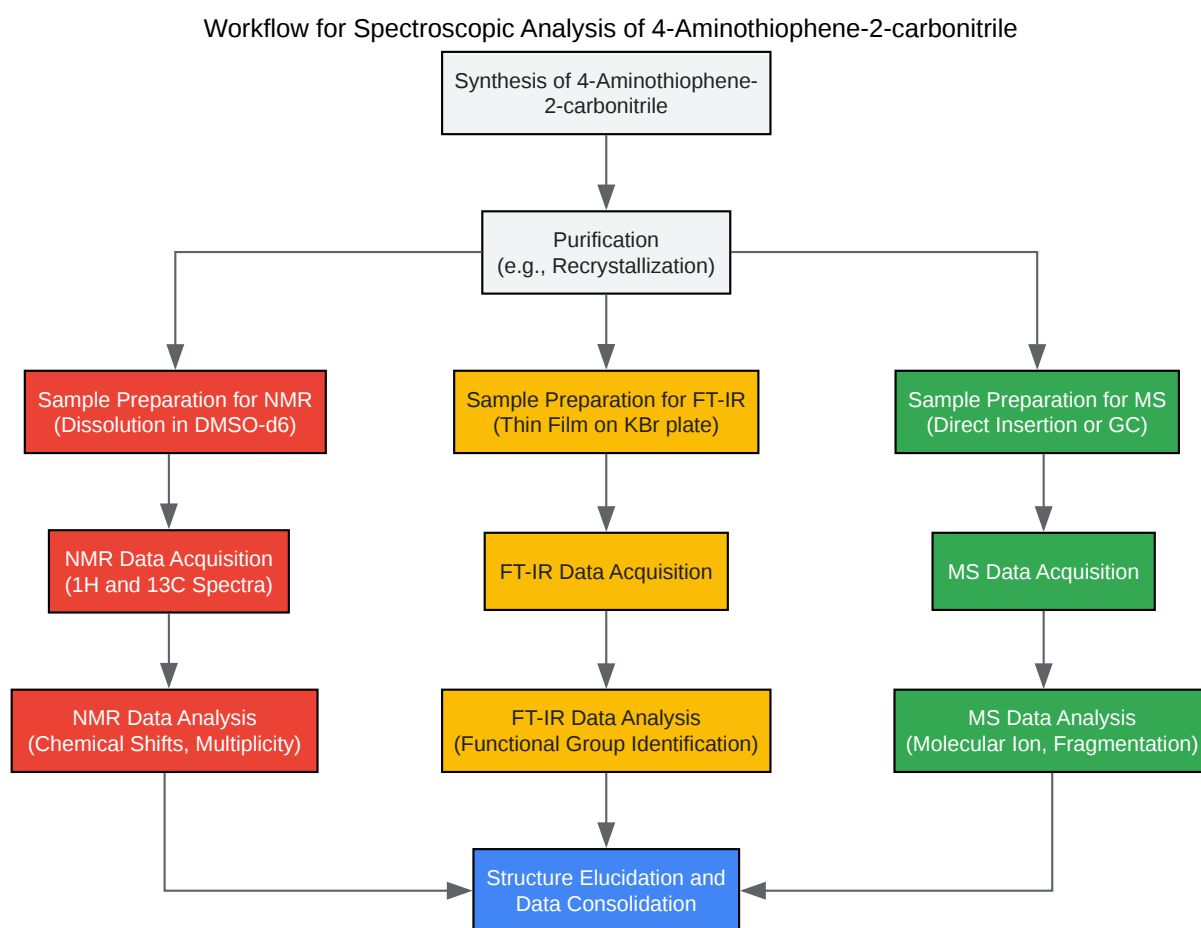
2.3. Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.
- **Ionization:** Electron Ionization (EI) is employed, with electrons accelerated to a standard energy of 70 eV.^[2] This hard ionization technique causes fragmentation of the molecule, providing valuable structural information.^[2]
- **Mass Analysis:** A quadrupole mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

- **Data Acquisition:** The mass spectrum is recorded over a mass range of m/z 40-400. The resulting spectrum displays the relative abundance of the molecular ion and various fragment ions.

Logical Workflow and Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **4-Aminothiophene-2-carbonitrile**.



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Caption: Spectroscopic Analysis Workflow.

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References

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